Precise PEG16 Chain Length Defines a Unique Spatial and Solubility Profile
Azide-PEG16-alcohol provides a specific molecular length and hydrophilicity profile distinct from shorter PEG linkers. It contains exactly 16 ethylene glycol units, conferring a molecular weight of 747.87 g/mol and a significantly longer, more flexible spacer arm than the commonly used Azide-PEG8-alcohol (MW ~395 g/mol) or Azide-PEG12-alcohol (MW ~572 g/mol) . This extended length is critical for overcoming steric hindrance and achieving the optimal geometry for ternary complex formation in PROTACs, as linker length has been shown to directly impact target protein degradation efficacy [1].
| Evidence Dimension | Molecular Weight / Chain Length |
|---|---|
| Target Compound Data | 747.87 g/mol (16 PEG units) |
| Comparator Or Baseline | Azide-PEG8-alcohol: ~395 g/mol (8 PEG units); Azide-PEG12-alcohol: ~572 g/mol (12 PEG units) |
| Quantified Difference | Approximately 89% and 31% larger molecular weight, respectively, corresponding to a proportionally longer spacer arm. |
| Conditions | Standard analytical data; molecular weight as specified by vendor technical datasheets. |
Why This Matters
For procurement, selecting the correct PEG length is not a cosmetic choice; it is a key structural parameter that determines the success of PROTAC synthesis and biological activity.
- [1] H. et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 307, 118645. Retrieved from https://www.sciencedirect.com/science/article/pii/S0223523426000905 View Source
